4,4-Dimethyl-1,4-azasilepane

Lipophilicity Bioisostere Drug Design

4,4-Dimethyl-1,4-azasilepane is a seven-membered saturated heterocycle containing both a secondary amine nitrogen and a dimethylsilicon center within the ring. With a molecular formula of C7H17NSi and a molecular weight of 143.30 g/mol, it belongs to the class of 1,4-azasilepanes – organosilicon building blocks that have gained attention for their potential as bioisosteres of azepanes in medicinal chemistry and for their use as protected intermediates that can undergo mild protodesilylation.

Molecular Formula C7H17NSi
Molecular Weight 143.305
CAS No. 1330276-96-4
Cat. No. B2668331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,4-azasilepane
CAS1330276-96-4
Molecular FormulaC7H17NSi
Molecular Weight143.305
Structural Identifiers
SMILESC[Si]1(CCCNCC1)C
InChIInChI=1S/C7H17NSi/c1-9(2)6-3-4-8-5-7-9/h8H,3-7H2,1-2H3
InChIKeyKWEOZTVWBFWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-1,4-azasilepane (CAS 1330276-96-4): Core Physicochemical and Structural Identity for Informed Procurement


4,4-Dimethyl-1,4-azasilepane is a seven-membered saturated heterocycle containing both a secondary amine nitrogen and a dimethylsilicon center within the ring . With a molecular formula of C7H17NSi and a molecular weight of 143.30 g/mol, it belongs to the class of 1,4-azasilepanes – organosilicon building blocks that have gained attention for their potential as bioisosteres of azepanes in medicinal chemistry and for their use as protected intermediates that can undergo mild protodesilylation [1]. The commercially available free base typically has a specified purity of 95–98%, with a calculated LogP of 1.69 and a topological polar surface area (TPSA) of 12.03 Ų .

Why 4,4-Dimethyl-1,4-azasilepane Cannot Be Casually Substituted: Quantified Physicochemical Divergence Among Ring Analogs


Superficially, 4,4-dimethyl-1,4-azasilepane might be considered interchangeable with its six-membered Si analog (4,4-dimethyl-1,4-azasilinane), its all-carbon azepane counterpart (4,4-dimethylazepane), or its positional isomer (3,3-dimethyl-1,3-azasilepane). However, measurable differences in lipophilicity, molecular weight, ring size, and the position of the silicon atom within the ring produce distinct physicochemical profiles that directly impact solubility, membrane permeability, and reactivity. Substituting without data risks altering LogP by ≥0.48 log units, shifting molecular weight by ≥14 Da, or changing the conformational dynamics of the ring system, any of which can cascade into altered pharmacokinetics, target engagement, or synthetic route efficiency [1].

Quantitative Differentiation Evidence for 4,4-Dimethyl-1,4-azasilepane vs. Key Analogs


Lipophilicity Differentiation: Silicon Incorporation Reduces LogP by 0.84 Units vs. All-Carbon Azepane

Incorporating a dimethylsilicon center into the seven-membered azepane ring reduces calculated LogP from 2.532 (all-carbon 4,4-dimethylazepane) to 1.6881 (4,4-dimethyl-1,4-azasilepane), a decrease of 0.84 log units [1]. This shift is consistent with the established effect of sila-substitution on lipophilicity and may translate into improved aqueous solubility and altered membrane partitioning relative to the purely carbon-based scaffold [2].

Lipophilicity Bioisostere Drug Design Physicochemical Properties

Ring-Size Effect: 7-Membered Azasilepane vs. 6-Membered Azasilinane Shows 0.48 LogP Difference

Expanding the ring from the six-membered 4,4-dimethyl-1,4-azasilinane to the seven-membered 4,4-dimethyl-1,4-azasilepane increases calculated LogP from 1.2077 to 1.6881 (ΔLogP = +0.48) . This difference arises solely from ring expansion, as both compounds share identical Si-substitution patterns and functional groups (one secondary amine, one dialkylsilane). The molecular weight also increases from 129.28 to 143.30 g/mol (ΔMW = +14.02 Da) .

Ring Expansion Organosilicon Chemistry Physicochemical Properties Scaffold Hopping

Conformational Flexibility: Low-Temperature NMR Confirms the Seven-Membered Azasilepane Ring Is Conformationally Mobile

Low-temperature 1H NMR spectroscopy of the closely related N-triflyl derivative, 4,4-dimethyl-1-(trifluoromethylsulfonyl)-1,4-azasilepane, demonstrated that the seven-membered azasilepane ring is conformationally flexible, undergoing dynamic interconversion between multiple conformers at accessible temperatures [1]. This contrasts with six-membered silacyclohexane systems, which typically adopt well-defined chair conformations, and highlights a key stereodynamic property of the azasilepane scaffold that may influence molecular recognition events.

Conformational Analysis NMR Spectroscopy Heterocycle Ring Dynamics

Hydrogen-Bond Donor/Acceptor Profile and Zero Rotatable Bonds: A Conformationally Constrained Secondary Amine Scaffold

4,4-Dimethyl-1,4-azasilepane presents a minimal hydrogen-bonding profile of 1 H-bond donor (NH) and 1 H-bond acceptor (N), with zero rotatable bonds (TPSA = 12.03 Ų) . This combination is distinct from common azepane building blocks, which may carry additional substituents, and imparts a deliberately compact and rigidified secondary amine core suitable as a minimalist starting scaffold for fragment-based or property-guided lead optimization, where controlling the number of rotatable bonds and H-bond donors is crucial for oral bioavailability [1].

Lead-Likeness Physicochemical Properties Medicinal Chemistry Scaffold Design

Evidence-Backed Application Scenarios for 4,4-Dimethyl-1,4-azasilepane in Research and Discovery


Silicon Bioisostere of Azepane Scaffolds in Early-Stage Medicinal Chemistry

When a medicinal chemistry program identifies an azepane-containing lead but requires modulation of lipophilicity or metabolic stability, 4,4-dimethyl-1,4-azasilepane provides a direct silicon-for-carbon substitution that reduces LogP by a measurable 0.84 units compared to 4,4-dimethylazepane, as established by cross-study comparison of calculated LogP values [1]. This makes it suitable for systematic sila-substitution scanning in lead optimization, where the altered bond lengths and angles of Si vs. C can also affect target selectivity [2].

Conformationally Flexible Seven-Membered Ring for Induced-Fit Binding Exploration

The demonstrated conformational flexibility of the azasilepane ring, confirmed by low-temperature NMR on the N-triflyl derivative [1], supports its use as a scaffold for exploring induced-fit binding mechanisms. Researchers targeting protein conformations that require ligand adaptability may prefer the mobile seven-membered ring over the rigid six-membered 4,4-dimethyl-1,4-azasilinane, which differs in both ring size and LogP (ΔLogP = +0.48 for the 7-membered ring) .

Minimalist Secondary Amine Building Block for Fragment-Based Drug Discovery (FBDD)

With a single H-bond donor, single H-bond acceptor, zero rotatable bonds, and a TPSA of 12.03 Ų, 4,4-dimethyl-1,4-azasilepane qualifies as a 'Rule-of-Three' compliant fragment suitable for FBDD campaigns [1]. Its compact, rigidified core enables efficient exploration of chemical space with minimal molecular complexity, while the silicon atom offers a synthetic handle for further functionalization, including protodesilylation strategies demonstrated for structurally related 1,4-azasilepanes [2].

Organosilicon Building Block for Si-Protecting Group Strategies and C–Si Functionalization

Building on the methodology established by Geyer et al., where structurally related 1,4-azasilepanes bearing silicon protecting groups (MOP, DMOP, TMOP) were transformed quantitatively and selectively into chlorosilanes via protodesilylation [1], 4,4-dimethyl-1,4-azasilepane can serve as a core structure for developing C- and Si-functional organosilicon building blocks. The dimethyl substitution on silicon may provide a stable yet tunable platform for subsequent derivatization.

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